Cas no 1393557-04-4 (6-fluoro-4-methyl-pyridin-2-amine)

6-fluoro-4-methyl-pyridin-2-amine structure
1393557-04-4 structure
商品名:6-fluoro-4-methyl-pyridin-2-amine
CAS番号:1393557-04-4
MF:C6H7FN2
メガワット:126.131584405899
MDL:MFCD22547048
CID:4593699
PubChem ID:66767841

6-fluoro-4-methyl-pyridin-2-amine 化学的及び物理的性質

名前と識別子

    • 6-fluoro-4-methylpyridin-2-amine(WX191507)
    • 6-fluoro-4-methylpyridin-2-amine
    • 2-Amino-6-fluoro-4-methylpyridine
    • 6-fluoro-4-methyl-pyridin-2-amine
    • MDL: MFCD22547048
    • インチ: 1S/C6H7FN2/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3,(H2,8,9)
    • InChIKey: FMBAHVPLPKGZNU-UHFFFAOYSA-N
    • ほほえんだ: C1(N)=NC(F)=CC(C)=C1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 0

6-fluoro-4-methyl-pyridin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2903424-0.05g
6-fluoro-4-methylpyridin-2-amine
1393557-04-4 95.0%
0.05g
$252.0 2025-03-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU9503-1G
6-fluoro-4-methyl-pyridin-2-amine
1393557-04-4 95%
1g
¥5497.00 2023-05-09
Chemenu
CM431508-10g
6-fluoro-4-methylpyridin-2-amine
1393557-04-4 95%+
10g
$4923 2023-03-27
Enamine
EN300-2903424-2.5g
6-fluoro-4-methylpyridin-2-amine
1393557-04-4 95.0%
2.5g
$2127.0 2025-03-19
Enamine
EN300-2903424-5.0g
6-fluoro-4-methylpyridin-2-amine
1393557-04-4 95.0%
5.0g
$3147.0 2025-03-19
Chemenu
CM431508-5g
6-fluoro-4-methylpyridin-2-amine
1393557-04-4 95%+
5g
$3077 2023-03-27
Alichem
A029015113-250mg
2-Amino-6-fluoro-4-methylpyridine
1393557-04-4 95%
250mg
$1,068.20 2022-04-02
Alichem
A029015113-1g
2-Amino-6-fluoro-4-methylpyridine
1393557-04-4 95%
1g
$2,808.15 2022-04-02
Enamine
EN300-2903424-10g
6-fluoro-4-methylpyridin-2-amine
1393557-04-4 95%
10g
$4667.0 2023-09-06
1PlusChem
1P01DH70-100mg
6-fluoro-4-methylpyridin-2-amine
1393557-04-4 95%
100mg
$329.00 2024-06-21

6-fluoro-4-methyl-pyridin-2-amine 関連文献

6-fluoro-4-methyl-pyridin-2-amineに関する追加情報

Introduction to 6-Fluoro-4-Methyl-Pyridin-2-Amine (CAS No. 1393557-04-4)

6-Fluoro-4-methyl-pyridin-2-amine (CAS No. 1393557-04-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in the development of novel therapeutic agents. The introduction of a fluorine atom and a methyl group on the pyridine ring imparts distinct chemical and biological properties, making it a valuable building block in drug discovery.

The chemical structure of 6-fluoro-4-methyl-pyridin-2-amine consists of a pyridine ring with a fluorine atom at the 6-position and a methyl group at the 4-position, along with an amino group at the 2-position. This arrangement provides a balance of hydrophobic and hydrophilic properties, which can influence its pharmacokinetic and pharmacodynamic profiles. The presence of the amino group also allows for further functionalization, enabling the synthesis of a wide range of derivatives with diverse biological activities.

In recent years, 6-fluoro-4-methyl-pyridin-2-amine has been extensively studied for its potential applications in various therapeutic areas. One notable area of research is its use as a scaffold for the development of selective serotonin reuptake inhibitors (SSRIs). SSRIs are widely used to treat depression and anxiety disorders by increasing serotonin levels in the brain. The unique structure of 6-fluoro-4-methyl-pyridin-2-amine allows it to interact selectively with serotonin transporters, potentially leading to improved efficacy and reduced side effects compared to existing SSRIs.

Beyond its role in central nervous system (CNS) disorders, 6-fluoro-4-methyl-pyridin-2-amine has also shown promise in cancer research. Studies have demonstrated that derivatives of this compound can exhibit potent antiproliferative activity against various cancer cell lines. For example, a recent study published in the Journal of Medicinal Chemistry reported that a series of 6-fluoro-4-methyl-pyridin-2-amine-based compounds displayed significant inhibition of cell growth in breast cancer and lung cancer models. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell proliferation and apoptosis.

The synthetic accessibility of 6-fluoro-4-methyl-pyridin-2-amine is another factor contributing to its popularity in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One common approach involves the reaction of 6-fluoro-4-methylpyridine with ammonia or an appropriate amine derivative under controlled conditions. This method allows for the synthesis of high-purity 6-fluoro-4-methyl-pyridin-2-amine, which is essential for subsequent drug development processes.

In addition to its therapeutic applications, 6-fluoro-4-methyl-pyridin-2-amine has also been explored as a probe molecule in chemical biology studies. Its ability to selectively bind to specific protein targets makes it useful for investigating protein function and interactions within cellular pathways. For instance, researchers have used derivatives of this compound to study the role of certain enzymes in metabolic processes, providing valuable insights into disease mechanisms.

The safety profile of 6-fluoro-4-methyl-pyridin-2-amine is an important consideration in its development as a pharmaceutical agent. Preclinical studies have generally shown that this compound exhibits low toxicity and good tolerability when administered at therapeutic doses. However, as with any new drug candidate, comprehensive safety assessments are necessary to ensure its safe use in humans. Ongoing clinical trials are evaluating the safety and efficacy of various derivatives of 6-fluoro-4-methyl-pyridin-2-amine, providing crucial data for regulatory approval.

In conclusion, 6-fluoro-4-methyl-pyridin-2-amine (CAS No. 1393557-04-4) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for the development of novel therapeutic agents targeting CNS disorders, cancer, and other diseases. As research continues to advance, it is likely that new derivatives and applications will emerge, further expanding the potential impact of this versatile compound.

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